2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-[2-(4-Chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3,4-difluorophenyl)acetamide typically involves the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced onto the pyrazolopyrazine core using chlorinated aromatic compounds and suitable catalysts.
Acylation: The final step involves the acylation of the pyrazolopyrazine derivative with 3,4-difluoroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolopyrazine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyrazine core, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological pathways and interactions.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylphenyl)acetamide
- N-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Uniqueness
The uniqueness of 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(3,4-difluorophenyl)acetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of both chlorophenyl and difluorophenyl groups can influence its interaction with biological targets and its overall pharmacokinetic profile.
Properties
Molecular Formula |
C20H13ClF2N4O2 |
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Molecular Weight |
414.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H13ClF2N4O2/c21-13-3-1-12(2-4-13)17-10-18-20(29)26(7-8-27(18)25-17)11-19(28)24-14-5-6-15(22)16(23)9-14/h1-10H,11H2,(H,24,28) |
InChI Key |
QTJLTTDHXKIUHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=C(C=C4)F)F)Cl |
Origin of Product |
United States |
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